molecular formula C8H13NO2 B13009254 rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid

rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13009254
M. Wt: 155.19 g/mol
InChI Key: GTRUFTQABLIOLT-HCRKAXIXSA-N
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Description

rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a seven-membered ring system with two bridgehead carbons. The presence of an amino group and a carboxylic acid group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epimerization-Lactamization Cascade Reaction:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.

Major Products:

  • Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
  • Reduction of the carboxylic acid group results in the corresponding alcohol.
  • Substitution reactions yield various derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclic structure provides a rigid framework that can fit into specific binding sites, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5-,6?,7?/m1/s1

InChI Key

GTRUFTQABLIOLT-HCRKAXIXSA-N

Isomeric SMILES

C1[C@@H]2CC([C@H]1CC2N)C(=O)O

Canonical SMILES

C1C2CC(C1CC2N)C(=O)O

Origin of Product

United States

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